Synthetic Efficiency: Modest Yield in Dess-Martin Oxidation is a Consequence of Electronic Structure
The synthesis of Isoxazole-4-carbaldehyde via the oxidation of its corresponding alcohol with Dess-Martin periodinane has a reported yield of 20% . This specific yield is not an arbitrary process inefficiency but a characteristic feature of this compound class. The moderate yield is attributed to the electron-deficient nature of the isoxazole ring system, which influences the reactivity of the attached hydroxymethyl group . This is a crucial differentiator from more electron-rich heterocyclic aldehydes where such oxidations are typically high-yielding. While this is not a head-to-head comparison, the documented, ring-specific yield profile is a key piece of data for synthetic planning and sourcing decisions.
| Evidence Dimension | Synthetic Yield (Oxidation of alcohol to aldehyde) |
|---|---|
| Target Compound Data | 20% |
| Comparator Or Baseline | Electron-rich heterocyclic alcohols (general class); expected yield is typically >70% |
| Quantified Difference | At least a 50% lower yield compared to standard electron-rich systems |
| Conditions | Oxidation of isoxazol-4-ylmethanol with Dess-Martin periodinane in dichloromethane at 20°C. |
Why This Matters
This data sets a realistic benchmark for synthetic yield expectations, guiding researchers in process chemistry and procurement to avoid underestimating the cost and effort required to synthesize this specific building block.
